

One-Pot Synthesis of Iodomethyl Tributyltin: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tributyl(iodomethyl)stannane*

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Abstract

Iodomethyl tributyltin is a valuable reagent in organic synthesis, particularly in the construction of complex molecules and as a key intermediate in drug development. Its utility in Stille coupling reactions allows for the introduction of an iodomethyl group, which can be further functionalized. This document provides detailed application notes and a comprehensive protocol for the one-pot synthesis of iodomethyl tributyltin, designed to be a practical guide for researchers in both academic and industrial settings. The described method offers a streamlined and efficient route to this important building block, minimizing intermediate isolation and purification steps.

Application Notes

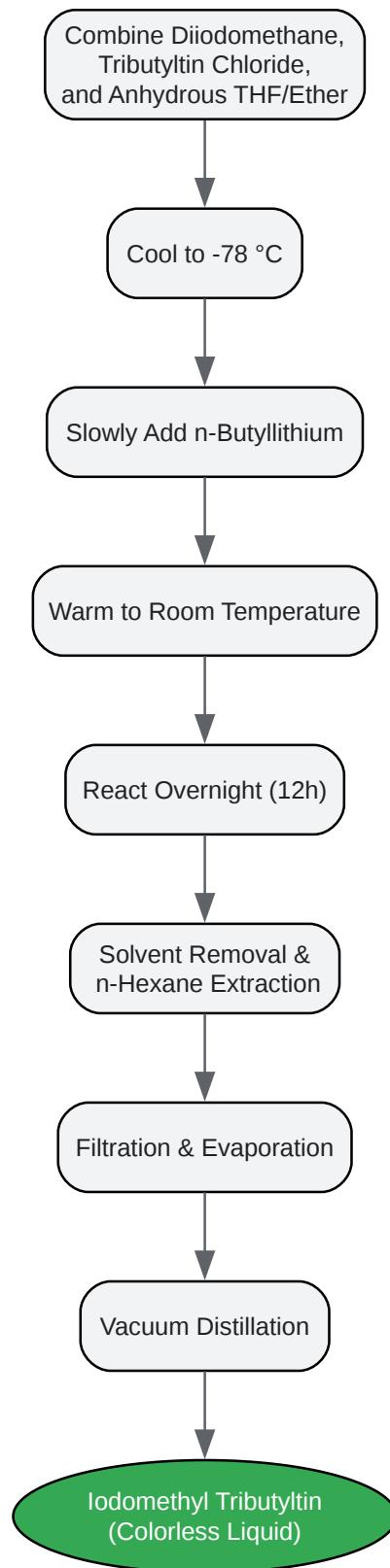
Iodomethyl tributyltin serves as a crucial building block in organic chemistry, primarily utilized in palladium-catalyzed Stille cross-coupling reactions.^[1] This reagent enables the introduction of a reactive iodomethyl group onto various organic scaffolds, which can then be subjected to further chemical transformations.^[1] This functionality is particularly relevant in the field of drug development, where the construction of novel carbon-carbon bonds is fundamental to the synthesis of potential therapeutic agents. The ability to introduce a functionalized methyl group in a single step makes iodomethyl tributyltin an efficient tool for the synthesis of complex small molecules with potential biological activity.^[1] Organotin compounds, in general, are significant intermediates in the synthesis of pharmaceuticals and other fine chemicals.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the one-pot synthesis of iodomethyl tributyltin.

Parameter	Value	Reference
Reactants		
Diiodomethane (CH_2I_2)	1.0 equivalent	[1]
Tributyltin chloride $((\text{C}_4\text{H}_9)_3\text{SnCl})$	1.0 equivalent	[1]
n-Butyllithium (n-BuLi)	1.05 equivalents	[1]
Solvent	Anhydrous Tetrahydrofuran (THF) or Ether	[1]
Reaction Conditions		
Initial Temperature	-78 °C	[1]
Final Temperature	Room Temperature	[1]
Reaction Time	12 hours (overnight)	[1]
Product Information		
Product	Iodomethyl tributyltin $((\text{C}_4\text{H}_9)_3\text{SnCH}_2\text{I})$	[1]
Appearance	Colorless liquid	[1]
Yield	63-68%	[1]
Boiling Point	140-142 °C at 1 mmHg	[1]

Experimental Workflow

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Caption: One-pot synthesis workflow for iodomethyl tributyltin.

Detailed Experimental Protocol

This protocol is adapted from the described one-pot synthesis method.[\[1\]](#)

Materials:

- Diiodomethane (CH_2I_2)
- Tributyltin chloride ($(\text{C}_4\text{H}_9)_3\text{SnCl}$)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Anhydrous tetrahydrofuran (THF) or anhydrous ether
- n-Hexane
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions (e.g., three-necked flask, dropping funnel, condenser)
- Low-temperature cooling bath (e.g., dry ice/acetone)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diiodomethane (1.0 equiv) and tributyltin chloride (1.0 equiv).
- Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (or anhydrous ether) to the reaction flask.
- Cooling: Place the reaction flask in a dry ice/acetone bath to cool the contents to -78 °C.

- n-Butyllithium Addition: Under a nitrogen atmosphere, slowly add n-butyllithium (1.05 equiv) dropwise to the reaction mixture via the dropping funnel. Maintain the temperature at -78 °C during the addition.
- Warming and Reaction: Once the addition of n-butyllithium is complete, slowly allow the reaction mixture to warm to room temperature. Let the reaction proceed overnight (approximately 12 hours) with continuous stirring.
- Work-up:
 - After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
 - To the resulting residue, add 200 mL of n-hexane to extract the product.
 - Filter the hexane solution to remove any insoluble materials.
- Purification:
 - Remove the n-hexane from the filtrate using a rotary evaporator to yield the crude product as a pale yellow liquid.
 - Purify the crude product by vacuum distillation, collecting the fraction at 140-142 °C / 1 mmHg. The final product is a colorless liquid.

Characterization:

The product can be characterized by standard analytical techniques. For example, ^1H NMR spectroscopy in CDCl_3 should show characteristic peaks for the tributyltin and iodomethyl protons.[1]

Safety Precautions

- Organotin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
- n-Butyllithium is a pyrophoric reagent. Handle with extreme care under an inert atmosphere.

- Diiodomethane is a dense and toxic liquid. Avoid inhalation and skin contact.
- Work with anhydrous solvents to prevent quenching of the organolithium reagent.

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References

- 1. CN104610343A - One-pot synthesis method of iodomethyl tributyltin - Google Patents [patents.google.com]
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